4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, iodine, and tosyl groups attached to the pyrrolo[2,3-d]pyrimidine core. The structural similarity of pyrrolo[2,3-d]pyrimidines to purines makes them highly attractive for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Bromination and Iodination:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a chlorine atom instead of a bromine atom.
4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the tosyl group, making it less versatile in certain reactions.
Uniqueness
4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and iodine atoms, along with a tosyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H9BrIN3O2S |
---|---|
Molecular Weight |
478.10 g/mol |
IUPAC Name |
4-bromo-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 |
InChI Key |
LGXOCVKBZRTTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Br)I |
Origin of Product |
United States |
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